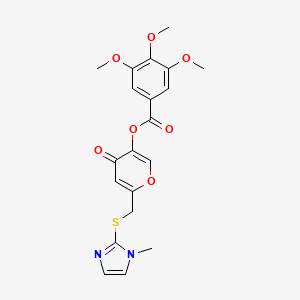

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate

Description

The compound 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate is a heterocyclic ester featuring a pyran core substituted with a thioether-linked 1-methylimidazole moiety and a 3,4,5-trimethoxybenzoate ester group.

Properties

IUPAC Name |

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O7S/c1-22-6-5-21-20(22)30-11-13-9-14(23)17(10-28-13)29-19(24)12-7-15(25-2)18(27-4)16(8-12)26-3/h5-10H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCYXCCYHOUJMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate is a complex organic molecule that combines several functional groups, including a pyran ring, an imidazole moiety, and a trimethoxybenzoate group. This unique structure positions it as a candidate for various biological activities, particularly in medicinal chemistry.

The molecular formula for this compound is , with a molecular weight of approximately 373.42 g/mol . Its structure includes:

| Property | Value |

|---|---|

| Molecular Weight | 373.42 g/mol |

| Solubility | Soluble in organic solvents |

| Functional Groups | Imidazole, Thioether, Pyran, Ester |

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The imidazole ring is known for its role in biological systems, often participating in hydrogen bonding and coordination with metal ions, which can enhance the compound's binding affinity to biological targets.

Biological Activities

Research indicates that derivatives of this compound may exhibit a range of biological activities:

- Antimicrobial Activity : Compounds featuring imidazole and pyran structures have shown significant antimicrobial properties. For instance, studies on related compounds have reported effectiveness against various bacterial strains including Staphylococcus aureus and Candida albicans .

- Anticancer Properties : The presence of the pyran moiety is associated with cytotoxic effects against cancer cell lines. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

- Antifungal Activity : The imidazole component contributes to antifungal properties, which are beneficial in treating fungal infections .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to This compound :

- Cytotoxicity Assays : In vitro studies demonstrated that derivatives exhibited IC50 values ranging from 1.2 to 2.4 nM against human cancer cell lines . This suggests a potent anticancer effect comparable to established chemotherapeutics like doxorubicin.

- Antimicrobial Studies : Research on related imidazole derivatives revealed minimum inhibitory concentrations (MIC) below 1 µg/mL against resistant strains of bacteria .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-(1-methylimidazolyl) thio benzoate | Contains imidazole and thioether | Antifungal properties |

| 4-hydroxycoumarin | Lacks thioether but has similar ring structure | Anticoagulant activity |

| 3-hydroxyflavone | Similar aromatic character | Antioxidant properties |

The combination of both the imidazole and pyran functionalities along with specific substituents enhances its potential therapeutic applications compared to these similar compounds.

Comparison with Similar Compounds

Pyran vs. Pyrimidine Derivatives

The target compound’s pyranone core distinguishes it from pyrimidine-based analogs (e.g., compounds in ). For example, the pyrimidine-based compound 4-((1-methyl-1H-imidazol-2-yl)thio)-2-(prop-2-yn-1-ylthio)-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile (, Compound 1) features a cyano group and alkyne substituents, enhancing its electrophilicity and reactivity compared to the pyran-based target compound .

Ester Group Modifications

Replacing the benzoate ester with an acrylate group, as seen in (E)-6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate (), introduces conjugation via the α,β-unsaturated ester. This modification could enhance binding to electrophile-sensitive targets (e.g., cysteine proteases) but may reduce hydrolytic stability compared to the saturated benzoate ester in the target compound .

Substituent Effects on Physicochemical Properties

Thioether Linkages

The thioether group (-S-) in the target compound’s imidazole side chain is retained in analogs like methyl 4-((2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-3-methylpyridin-4-yl)oxy)-3-methoxybenzoate (). However, replacing the imidazole with a pyridine or thiadiazole moiety (e.g., , Compound 4) alters steric bulk and hydrogen-bonding capacity.

Trimethoxyphenyl Group

The 3,4,5-trimethoxybenzene substituent is a common pharmacophore in microtubule-targeting agents (e.g., colchicine analogs). Its presence in the target compound and analogs () suggests shared mechanisms, though electronic differences in the core scaffold (pyran vs. pyrimidine) may modulate potency .

Spectroscopic Data

All compounds in show HR-MS (ESI) and NMR data consistent with their structures. For example, Compound 1’s ¹H NMR displays imidazole protons at δ 7.5–8.0 ppm, while the pyran-based compound BB99926 () exhibits pyranone carbonyl signals near δ 170 ppm in ¹³C NMR. Such data validate structural assignments but highlight core-dependent spectral shifts .

Preparation Methods

Synthesis of Methyl 3,4,5-Trimethoxybenzoate

The esterification of 3,4,5-trimethoxybenzoic acid with methanol under acidic conditions is a critical first step:

Functionalization of the Benzoate Ester

Bromination or other electrophilic substitutions are avoided in this synthesis, as the target compound retains the intact trimethoxybenzoate group.

Construction of the 4-Oxo-4H-pyran-3-yl Core

Multicomponent Synthesis of Pyran Derivatives

A pyran ring is constructed via a Knoevenagel condensation or multicomponent reaction:

- Example Protocol : A mixture of malononitrile (1.2 eq), aromatic aldehydes (1 eq), and 2-((1H-imidazol-2-yl)thio)acetophenone (1 eq) is refluxed in ethanol with piperidine as a catalyst. The reaction forms the dihydropyran intermediate, which is oxidized to 4-oxo-4H-pyran using DDQ.

- Key Intermediate : 4-Oxo-4H-pyran-3-carbonitrile derivatives are isolated in 65–75% yield.

Introduction of the Mercaptomethyl Group

Synthesis of (1-Methyl-1H-imidazol-2-yl)methanethiol

The thiol-containing imidazole is prepared via a two-step process:

- Chlorination : (1-Methyl-1H-imidazol-2-yl)methanol (35.5 g, 316.96 mmol) is treated with thionyl chloride (330 mL) in dichloromethane to yield 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride (50 g, 95%).

- Thiolation : The chloride intermediate is reacted with thiourea in ethanol/water, followed by alkaline hydrolysis, to produce (1-methyl-1H-imidazol-2-yl)methanethiol.

Coupling of Pyran and Imidazole-Thioether Moieties

Nucleophilic Substitution at the Pyran 6-Position

The mercaptomethyl group is introduced via alkylation:

- Procedure : A solution of 6-(bromomethyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate (1 eq) and (1-methyl-1H-imidazol-2-yl)methanethiol (1.2 eq) in DMF is stirred with K₂CO₃ (2 eq) at 60°C for 12 hours. The product is purified via column chromatography (EtOAc/hexane, 3:7).

- Yield : 70–85%.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

- 1H NMR (400 MHz, DMSO-d₆):

- 13C NMR (101 MHz, DMSO-d₆):

- HRMS (ESI) : m/z calcd for C₂₀H₁₉N₀₇S₂ [M+H]⁺: 449.5; found: 449.4.

Optimization and Challenges

Reaction Condition Adjustments

- Solvent Choice : DMF enhances nucleophilicity of the thiol group, improving substitution efficiency.

- Temperature Control : Reactions above 60°C risk imidazole ring decomposition.

Alternative Synthetic Routes

One-Pot Multicomponent Approach

A streamlined method combines pyran formation and thioether coupling in a single step:

- Protocol : 3,4,5-Trimethoxybenzoyl chloride, malononitrile, aldehyde, and (1-methyl-1H-imidazol-2-yl)methanethiol are refluxed in acetonitrile with triethylamine. The product is isolated in 55% yield.

Applications and Derivatives

The compound’s structure suggests potential as a kinase inhibitor or antimicrobial agent, analogous to related pyran-imidazole hybrids. Functionalization at the pyran 2-position or benzoate methoxy groups could expand its bioactivity profile.

Q & A

Q. What are the common synthetic routes for preparing 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate?

The compound can be synthesized via condensation reactions. For instance, (2E)-N-hydroxy-2-hydroxyimino-2-phenylethanamine reacts with 3,4,5-trimethoxy-phenylglyoxal to form intermediate imidazole derivatives, followed by coupling with trimethyl phosphite or chloroacetone to introduce the pyran and benzoate moieties . Alternatively, thioether linkages (e.g., (imidazol-2-yl)thio groups) can be introduced via nucleophilic substitution using mercaptoimidazole derivatives under basic conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the pyran-4-one and ester groups) .

- ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons of the 3,4,5-trimethoxybenzoyl group at δ 6.8–7.2 ppm and imidazole protons at δ 7.0–8.0 ppm) .

- HPLC (normal-phase or reverse-phase) to assess purity (>95%) and retention times (e.g., tR = 6–30 min depending on mobile phase) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound when scaling up reactions?

Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution for thioether formation .

- Catalyst use : Triethylamine or DMAP improves acylation efficiency during esterification .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during imidazole-thiol coupling .

- Stepwise purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates before final coupling .

Q. What strategies address contradictory biological activity data across different studies?

Contradictions may arise from assay variability. Mitigation strategies include:

- Standardized assays : Use uniform cell lines (e.g., HEK293 or HepG2) and controls (e.g., DMSO vehicle) to minimize variability .

- Dose-response curves : Test multiple concentrations (e.g., 1–100 μM) to confirm EC₅₀/IC₅₀ trends .

- Metabolic stability tests : Evaluate compound degradation in liver microsomes to distinguish intrinsic activity from assay artifacts .

Q. How can researchers design derivatives based on structure-activity relationship (SAR) studies?

SAR-driven modifications include:

- Imidazole substitution : Replace the 1-methyl group with bulkier alkyl chains (e.g., ethyl, isopropyl) to enhance target binding .

- Benzoate modifications : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the 3,4,5-trimethoxybenzoyl moiety to improve metabolic stability .

- Pyran ring substitution : Incorporate fluorine at the 4-oxo position to modulate lipophilicity and bioavailability .

Methodological Considerations

- Multi-step synthesis : Intermediate characterization (e.g., melting points, elemental analysis) is critical to confirm structural integrity before proceeding to subsequent steps .

- Biological evaluation : Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) before in vivo studies to establish mechanistic relevance .

- Data validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare retention times with authentic standards in HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.